2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclopropylacetamide
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Overview
Description
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclopropylacetamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclopropylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the chloro-methylphenyl group: This step involves the reaction of the piperazine derivative with 5-chloro-2-methylphenyl halide under basic conditions.
Attachment of the cyclopropylacetamide group: The final step involves the reaction of the intermediate with cyclopropylacetyl chloride in the presence of a base.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclopropylacetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors in the body, thereby modulating their activity . The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems .
Comparison with Similar Compounds
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclopropylacetamide can be compared with other piperazine derivatives such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide .
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-12-2-3-13(17)10-15(12)20-8-6-19(7-9-20)11-16(21)18-14-4-5-14/h2-3,10,14H,4-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMWCCTXIGRCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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